Cas no 811828-76-9 (4-(4-Bromophenyl)tetrahydropyran)

4-(4-Bromophenyl)tetrahydropyran structure
811828-76-9 structure
Nome del prodotto:4-(4-Bromophenyl)tetrahydropyran
Numero CAS:811828-76-9
MF:C11H13BrO
MW:241.124322652817
MDL:MFCD12913643
CID:1026847
PubChem ID:19817777

4-(4-Bromophenyl)tetrahydropyran Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-Bromophenyl)tetrahydro-2H-pyran
    • 4-(4-Bromophenyl)tetrahydropyran
    • 4-(4-bromophenyl)oxane
    • 4-(4-bromophenyl)-tetrahydro-2H-pyran
    • 4-(4-BROMO-PHENYL)-TETRAHYDRO-PYRAN
    • 4-bromophenyl-4-tetrahydropyran
    • 4-(4-Bromophenyl)tetrahydro-2H-pyran (ACI)
    • 4-(Tetrahydropyran-4-yl)phenyl bromide
    • MDL: MFCD12913643
    • Inchi: 1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2
    • Chiave InChI: JTRPUGBQABMPMD-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(C2CCOCC2)=CC=1

Proprietà calcolate

  • Massa esatta: 240.01500
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1

Proprietà sperimentali

  • Punto di ebollizione: 301.9±30.0℃ at 760 mmHg
  • PSA: 9.23000
  • LogP: 3.34310

4-(4-Bromophenyl)tetrahydropyran Informazioni sulla sicurezza

4-(4-Bromophenyl)tetrahydropyran Dati doganali

  • CODICE SA:2932999099
  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(4-Bromophenyl)tetrahydropyran Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B54090-10g
4-(4-Bromophenyl)tetrahydro-2H-pyran
811828-76-9 95%
10g
¥9759.0 2023-01-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B54090-5g
4-(4-Bromophenyl)tetrahydro-2H-pyran
811828-76-9 95%
5g
¥5099.0 2023-01-18
Chemenu
CM181612-5g
4-(4-Bromophenyl)tetrahydro-2H-pyran
811828-76-9 95%
5g
$489 2021-08-05
TRC
B698690-250mg
4-(4-Bromophenyl)tetrahydropyran
811828-76-9
250mg
$ 98.00 2023-04-18
Enamine
EN300-330516-10.0g
4-(4-bromophenyl)oxane
811828-76-9 95.0%
10.0g
$1050.0 2025-02-20
eNovation Chemicals LLC
Y1127241-250mg
4-(4-Bromo-phenyl)-tetrahydro-pyran
811828-76-9 95%
250mg
$190 2024-07-28
Enamine
EN300-330516-5g
4-(4-bromophenyl)oxane
811828-76-9 95%
5g
$600.0 2023-09-04
abcr
AB451429-1 g
4-(4-Bromophenyl)tetrahydropyran; .
811828-76-9
1g
€345.60 2023-07-18
eNovation Chemicals LLC
D955843-250mg
4-(4-BroMophenyl)tetrahydro-2H-pyran
811828-76-9 95%
250mg
$110 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852722-1g
4-(4-Bromophenyl)tetrahydropyran
811828-76-9 ≥95%
1g
981.90 2021-05-17

4-(4-Bromophenyl)tetrahydropyran Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  3 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
3.2 rt; 12 h, rt
3.3 Reagents: Water ;  rt
4.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
4.2 Reagents: Triethylamine
Riferimento
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  0 °C; 1.5 h, 0 °C; 45 min, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen
Mallinger, Aurelie; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1717-1735

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  80 min, 10 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran ;  16 h, rt
Riferimento
A Versatile Route to Unstable Diazo Compounds via Oxadiazolines and their Use in Aryl-Alkyl Cross-Coupling Reactions
Greb, Andreas; et al, Angewandte Chemie, 2017, 56(52), 16602-16605

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
1.2 Reagents: Triethylamine
Riferimento
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 rt; 12 h, rt
2.3 Reagents: Water ;  rt
3.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
3.2 Reagents: Triethylamine
Riferimento
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  2-Amidinopyridine hydrochloride Solvents: Dimethylacetamide ;  5 min, rt
1.2 5 min, rt; 10 - 30 min, 30 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  10 min, 30 °C
Riferimento
A Practical Method for Continuous Production of sp3-Rich Compounds from (Hetero)Aryl Halides and Redox-Active Esters
Watanabe, Eiichi; et al, Chemistry - A European Journal, 2020, 26(1), 186-191

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Toluene ;  2 h, reflux
1.2 Reagents: Iodobenzene diacetate ;  reflux → 0 °C; 1 h, 0 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  80 min, 10 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran ;  16 h, rt
Riferimento
A Versatile Route to Unstable Diazo Compounds via Oxadiazolines and their Use in Aryl-Alkyl Cross-Coupling Reactions
Greb, Andreas; et al, Angewandte Chemie, 2017, 56(52), 16602-16605

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide ,  N-Hydroxytetrachlorophthalimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
1.2 Reagents: Nickel dichloride ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  3 h, 75 °C
1.3 Solvents: 1,4-Dioxane ;  1 min, rt
1.4 Reagents: Triethylamine ;  2 - 5 min, rt
1.5 12 h, 75 °C
Riferimento
Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids
Wang, Jie; et al, Angewandte Chemie, 2016, 55(33), 9676-9679

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 rt; 12 h, rt
1.3 Reagents: Water ;  rt
2.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
2.2 Reagents: Triethylamine
Riferimento
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

4-(4-Bromophenyl)tetrahydropyran Raw materials

4-(4-Bromophenyl)tetrahydropyran Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:811828-76-9)4-(4-Bromophenyl)tetrahydropyran
A864592
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):413.0/1446.0